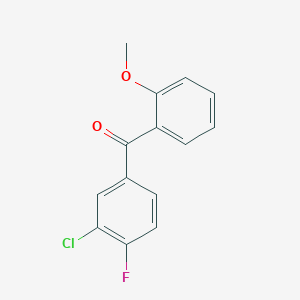

3-Chloro-4-fluoro-2'-methoxybenzophenone

Description

Contextual Overview of Halogenated and Methoxy-Substituted Benzophenones

The benzophenone (B1666685) scaffold is a common structure in medicinal chemistry, found in numerous natural products and synthetic molecules that exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govrsc.orgnih.gov The strategic placement of halogen atoms (fluorine, chlorine, bromine, iodine) and methoxy (B1213986) (-OCH₃) groups on the phenyl rings is a key strategy in medicinal chemistry and materials science.

Halogens, particularly fluorine and chlorine, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The position of these substituents is crucial; for instance, control experiments on various halogen-substituted benzophenones have shown that the location of the halogen influences the efficiency of certain photochemical reactions. researchgate.net

The methoxy group, an electron-donating substituent, can also influence the electronic properties and reactivity of the benzophenone system. The position of the methoxy group can affect the molecule's conformation and its interaction with other molecules. Research on related compounds has shown that methoxy substitutions can impact photochemical behavior and are integral to the design of photoinitiators.

The synthesis of these substituted benzophenones is often achieved through established methods like the Friedel-Crafts acylation, where a substituted benzoyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst. tandfonline.comrsc.org This method allows for the controlled construction of asymmetrically substituted benzophenones.

Significance of 3-Chloro-4-fluoro-2'-methoxybenzophenone in Contemporary Chemical Research

The primary significance of this compound lies in its role as a specialized chemical intermediate. Its unique substitution pattern—a chlorine atom at the 3-position, a fluorine atom at the 4-position of one phenyl ring, and a methoxy group at the 2'-position of the second ring—makes it a tailored building block for the synthesis of more complex and high-value molecules.

The specific arrangement of electron-withdrawing halogens and an electron-donating methoxy group, combined with the steric influence of the ortho-methoxy group, provides a distinct chemical entity for researchers. This compound is not typically an end-product but rather a key component used in multi-step synthetic pathways, particularly in the development of novel pharmaceutical candidates or specialized organic materials. Its value is derived from the precise architecture it allows chemists to construct.

Below is a table detailing the key identifiers for this compound.

Scope and Objectives of Research on this compound

Research involving this compound is primarily centered within the field of synthetic organic chemistry. The overarching objective is to leverage its unique structure to create novel molecules with desired properties.

The scope of research includes:

Use as a Synthetic Intermediate: The compound serves as a starting material or intermediate in the synthesis of complex target molecules. This includes pharmaceuticals, agrochemicals, and materials for organic electronics where specific substitution patterns are required to achieve a desired function.

Development of Synthetic Methodologies: Research may also focus on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing this compound itself, often involving optimization of Friedel-Crafts reactions or exploring alternative catalytic systems. tandfonline.comresearchgate.net

Key research objectives are:

To construct novel molecular frameworks that are otherwise difficult to access.

To introduce a specific combination of electronic and steric properties into a target molecule to enhance its performance, be it biological activity or a physical property like light absorption.

To serve as a reference compound or building block in the development and validation of new synthetic reactions.

Table of Compounds

Below is a list of the chemical compounds mentioned in this article.

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-4-fluorophenyl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2/c1-18-13-5-3-2-4-10(13)14(17)9-6-7-12(16)11(15)8-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBNENCUVQBEIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641466 | |

| Record name | (3-Chloro-4-fluorophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-57-9 | |

| Record name | (3-Chloro-4-fluorophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 4 Fluoro 2 Methoxybenzophenone

Friedel-Crafts Acylation Approaches to 3-Chloro-4-fluoro-2'-methoxybenzophenone

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aromatic ketones, including benzophenone (B1666685) derivatives. rsc.org This electrophilic aromatic substitution reaction typically involves the acylation of an aromatic ring with an acyl chloride or anhydride. organic-chemistry.org For the synthesis of this compound, a plausible Friedel-Crafts approach would involve the reaction between 3-chloro-4-fluorobenzoyl chloride and 2-methoxyanisole (veratrole) or the reaction between 2-methoxybenzoyl chloride and 1-chloro-2-fluorobenzene (B165100), facilitated by a Lewis acid catalyst. Traditional methods often employ stoichiometric amounts of catalysts like aluminum chloride (AlCl₃), which can lead to environmental concerns due to the formation of toxic waste and reactor corrosion. rsc.org

Regioselectivity Considerations in Acylation Reactions for Benzophenone Derivatives

Regioselectivity in Friedel-Crafts acylation is critically influenced by the electronic properties of the substituents on the aromatic substrate. alexandonian.com In the synthesis of benzophenone derivatives, the directing effects of the substituents determine the position of the incoming acyl group.

When acylating an anisole (B1667542) derivative, the methoxy (B1213986) group is a strongly activating, ortho-, para-directing substituent. alexandonian.com Therefore, in the reaction of 3-chloro-4-fluorobenzoyl chloride with anisole, the acylation would predominantly occur at the para-position to the methoxy group due to reduced steric hindrance, yielding 4-methoxybenzophenone (B1664615) derivatives. For instance, the synthesis of 4-chloro-4'-methoxybenzophenone (B194590) proceeds by reacting p-chlorobenzoyl chloride with anisole. chemicalbook.comgoogle.com

Conversely, in a scenario involving the acylation of 1-chloro-2-fluorobenzene with 2-methoxybenzoyl chloride, the directing effects are more complex. Both chlorine and fluorine atoms are deactivating but ortho-, para-directing. alexandonian.com The outcome of the reaction will depend on the interplay between the directing power of both halogens and the steric hindrance at the possible reaction sites. The electron-withdrawing nature of the carbonyl group in the benzophenone product deactivates the ring, preventing further acylation. organic-chemistry.org

Catalyst Systems and Reaction Optimization for this compound Synthesis

The choice of catalyst and the optimization of reaction conditions are paramount for achieving high yields and selectivity in Friedel-Crafts acylation. mdpi.com Traditional Lewis acid catalysts such as AlCl₃, FeCl₃, BF₃, and ZnCl₂ are commonly used. researchgate.net However, these catalysts are often required in stoichiometric amounts as they form complexes with the resulting ketone product. organic-chemistry.org

Modern approaches have focused on developing more environmentally friendly and reusable catalyst systems. rsc.org These include solid acid catalysts like zeolites, montmorillonite (B579905) clay, and various metal oxides, which can be easily separated from the reaction mixture. acs.orgijraset.com Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride, have also been employed as both a green solvent and a catalyst. rsc.org

Optimization of the synthesis of this compound would involve systematically varying parameters such as temperature, reaction time, solvent, and the molar ratio of reactants and catalyst to maximize the yield of the desired isomer. For example, a similar synthesis of 4-chloro-4'-hydroxybenzophenone (B194592) from anisole and p-chlorobenzoyl chloride involves the use of AlCl₃ in a chlorobenzene (B131634) solvent at temperatures between 35°C and 55°C. google.com

Table 1: Catalyst Systems for Friedel-Crafts Acylation of Benzophenone Derivatives

| Catalyst System | Advantages | Typical Conditions |

|---|---|---|

| Aluminum Chloride (AlCl₃) | High reactivity | Stoichiometric amounts, anhydrous conditions |

| Iron(III) Chloride (FeCl₃) | Moderate activity, lower cost | High temperatures may be required researchgate.net |

| Zinc Chloride (ZnCl₂) | Milder Lewis acid | Often used with more activated substrates |

| Deep Eutectic Solvents | Green, recyclable catalyst/solvent | Microwave irradiation can shorten reaction times rsc.org |

Halogen-Fluorine Exchange Reactions in the Synthesis of Fluorinated Benzophenones

Halogen-fluorine exchange (Halex) reactions provide a crucial pathway for the introduction of fluorine atoms into aromatic rings, a common strategy in the synthesis of fluorinated benzophenones. lew.rothieme-connect.de This nucleophilic aromatic substitution typically involves replacing a chlorine or bromine atom with fluorine using a fluoride (B91410) salt, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling polar aprotic solvent like DMSO or sulfolane. The Swarts reaction, which utilizes antimony fluorides, is a well-established method for halogen exchange. thieme-connect.de

For the synthesis of this compound, a potential precursor could be a dichlorinated analogue, such as 3,4-dichloro-2'-methoxybenzophenone. The selective exchange of the chlorine atom at position 4 with fluorine would yield the target molecule. The reactivity of the halogen is significantly influenced by the presence of electron-withdrawing groups positioned ortho or para to it. nih.govnih.gov

Mechanistic Studies of Halogen Exchange for this compound Precursors

The mechanism of halogen exchange on an aromatic ring like a benzophenone precursor is typically a bimolecular nucleophilic aromatic substitution (SNAr). This process involves two main steps:

Nucleophilic Attack: The fluoride ion attacks the carbon atom bearing the leaving group (e.g., chlorine), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Departure of Leaving Group: The leaving group is expelled from the Meisenheimer complex, regenerating the aromatic ring and yielding the fluorinated product.

The rate of the SNAr reaction is highly dependent on the stability of the Meisenheimer complex. The presence of a strong electron-withdrawing group, such as the carbonyl group of the benzophenone, positioned para to the leaving halogen, is essential for stabilizing the negative charge of the intermediate through resonance. In a precursor like 3,4-dichloro-2'-methoxybenzophenone, the carbonyl group is para to the chlorine at position 4, making this position highly susceptible to nucleophilic attack by fluoride and facilitating the selective exchange. nih.govnih.gov

Exploration of Alternative Synthetic Routes to this compound

Beyond classical methods, modern synthetic chemistry offers alternative routes to substituted benzophenones, with cross-coupling reactions being particularly prominent. globethesis.com These methods often provide milder reaction conditions and greater control over regioselectivity compared to traditional Friedel-Crafts acylation. globethesis.com

Cross-Coupling Strategies for Substituted Benzophenone Formation

Palladium-catalyzed cross-coupling reactions are a powerful and versatile tool for forming the carbon-carbon bonds necessary to construct the benzophenone skeleton. mdpi.comnih.gov

One common approach is the Suzuki coupling , which involves the reaction of an arylboronic acid with an aryl halide. mdpi.com To synthesize this compound, two potential Suzuki coupling strategies could be envisioned:

Coupling of (3-chloro-4-fluorophenyl)boronic acid with 2-methoxybenzoyl chloride .

Coupling of (2-methoxyphenyl)boronic acid with 3-chloro-4-fluorobenzoyl chloride .

Another valuable strategy involves the addition of an organometallic reagent , such as a Grignard or organolithium reagent, to an aromatic aldehyde, followed by oxidation of the resulting secondary alcohol. mdpi.com For the target molecule, this could be achieved by:

Reacting 3-chloro-4-fluorobenzaldehyde (B1582058) with 2-methoxyphenylmagnesium bromide .

Oxidizing the intermediate diarylmethanol to the corresponding benzophenone.

This two-step sequence is often high-yielding and provides a reliable method for accessing unsymmetrically substituted benzophenones. nih.gov

Table 2: Comparison of Synthetic Strategies

| Synthetic Method | Key Reactants | Advantages | Disadvantages |

|---|---|---|---|

| Friedel-Crafts Acylation | Aryl halide/anhydride + Arene | Well-established, often uses readily available starting materials | Stoichiometric catalyst, potential regioselectivity issues, harsh conditions globethesis.com |

| Halogen-Fluorine Exchange | Dihalo-benzophenone precursor + Fluoride source | Specific introduction of fluorine | Requires a suitable precursor, high temperatures may be needed |

| Suzuki Cross-Coupling | Arylboronic acid + Aryl acyl chloride | Mild conditions, high regioselectivity, functional group tolerance mdpi.comglobethesis.com | Requires synthesis of boronic acid precursors |

Other Condensation and Ring-Forming Approaches

Beyond classical Friedel-Crafts reactions, the synthesis of highly substituted benzophenones such as this compound can be envisioned through alternative condensation and ring-forming strategies. These methods, while less commonly employed for this specific scaffold, offer potential advantages in terms of substrate scope and functional group tolerance. This section explores plausible, albeit less documented, synthetic routes including Ullmann-type condensations and innovative photochemical approaches.

One potential avenue for the synthesis of the target molecule is through a modified Ullmann condensation. The classical Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol (B47542) to form a diaryl ether. wikipedia.orgnih.govmdpi.com This methodology can be adapted for the formation of diaryl ketones. In a hypothetical approach to this compound, a suitable aryl halide could be coupled with a phenolic substrate under copper catalysis. For instance, the reaction could conceptually proceed between 3-chloro-4-fluorobenzoyl chloride and 2-methoxyphenol in the presence of a copper catalyst. The conditions for such reactions are typically harsh, often requiring high-boiling polar solvents like N-methylpyrrolidone or dimethylformamide and elevated temperatures, frequently exceeding 210°C. wikipedia.org Modern advancements in Ullmann-type reactions have introduced the use of soluble copper catalysts supported by ligands such as diamines and acetylacetonates, which can facilitate the reaction under milder conditions. wikipedia.org

Another speculative yet mechanistically sound approach involves photochemical methods. Photochemical reactions offer a unique pathway for the formation of carbon-carbon bonds. The synthesis of unsymmetrical ketones has been reported using visible-light benzophenone/nickel dual catalysis for direct benzylic acylation. rsc.org While this specific methodology may not be directly applicable, the underlying principles of photo-induced bond formation could be adapted. A hypothetical photochemical synthesis of this compound might involve the irradiation of a mixture of a substituted benzaldehyde (B42025) and another aromatic precursor. For example, the reaction could potentially be designed between 3-chloro-4-fluorobenzaldehyde and 2-methoxyphenylboronic acid in the presence of a suitable photosensitizer and catalyst. The reaction would likely proceed through the generation of radical intermediates initiated by the absorption of light. oregonstate.edugordon.edu

These alternative synthetic strategies, while not explicitly documented for this compound, represent viable areas for synthetic exploration. The development of such methods could provide more versatile and potentially more efficient routes to this and other similarly complex benzophenone derivatives.

Table 1: Potential Reactants for Ullmann-Type Condensation

| Reactant 1 | Reactant 2 | Potential Catalyst System |

| 3-Chloro-4-fluorobenzoyl chloride | 2-Methoxyphenol | Copper(I) salt with a diamine ligand |

| 3-Chloro-4-fluorophenol | 2-Methoxybenzoyl chloride | Copper powder |

Table 2: Hypothetical Parameters for Photochemical Synthesis

| Aromatic Precursor 1 | Aromatic Precursor 2 | Proposed Catalyst/Sensitizer | Light Source |

| 3-Chloro-4-fluorobenzaldehyde | 2-Methoxyphenylboronic acid | Benzophenone/Nickel complex | Visible light LED |

| 3-Chloro-4-fluorobenzene | 2-Methoxybenzaldehyde | Iridium-based photosensitizer | UV lamp (365 nm) |

Elucidation of Reaction Mechanisms Involving 3 Chloro 4 Fluoro 2 Methoxybenzophenone

Mechanistic Pathways in the Synthesis of 3-Chloro-4-fluoro-2'-methoxybenzophenone

The primary method for synthesizing benzophenones and their derivatives is the Friedel-Crafts acylation. researchgate.net This electrophilic aromatic substitution reaction is the most common and industrially significant route for creating diaryl ketones. The synthesis of this compound typically proceeds via the acylation of 2-methoxyanisole (guaiacol) with 3-chloro-4-fluorobenzoyl chloride.

The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The mechanism involves several key steps:

Formation of the Acylium Ion: The Lewis acid catalyst reacts with the 3-chloro-4-fluorobenzoyl chloride to form a highly electrophilic acylium ion. The oxygen of the carbonyl group coordinates with the Lewis acid, making the carbonyl carbon more susceptible to nucleophilic attack and facilitating the departure of the chloride ion.

Electrophilic Attack: The electron-rich 2-methoxyanisole ring acts as a nucleophile, attacking the electrophilic acylium ion. The methoxy (B1213986) group (-OCH₃) is an ortho-, para-directing activator. Therefore, the acylation can occur at the position para to the methoxy group (position 4) or ortho to it (position 6). The steric hindrance from the methoxy group may influence the regioselectivity of the substitution.

Formation of the Sigma Complex: The attack by the aromatic ring results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The positive charge is delocalized across the aromatic ring.

Deprotonation and Regeneration of Catalyst: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon atom that formed the new bond with the acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound.

A crucial precursor for this synthesis is 3-chloro-4-fluorobenzoyl chloride. This intermediate can be prepared from 4-fluorobenzaldehyde, which is first chlorinated to 4-fluorobenzoyl chloride and subsequently reacted with another chlorinating agent in the presence of a catalyst to introduce the chlorine atom at the 3-position. google.com

Table 1: Key Steps in Friedel-Crafts Acylation for Synthesis of this compound

| Step | Description | Reactants | Intermediate/Product |

| 1 | Acylium Ion Formation | 3-chloro-4-fluorobenzoyl chloride, AlCl₃ | [3-chloro-4-fluorobenzoyl]⁺[AlCl₄]⁻ |

| 2 | Electrophilic Attack | 2-Methoxyanisole, Acylium ion | Sigma Complex (Arenium Ion) |

| 3 | Deprotonation | Sigma Complex, [AlCl₄]⁻ | This compound, HCl, AlCl₃ |

Nucleophilic Aromatic Substitution Pathways in the Reactivity of Halogenated Benzophenones

Aryl halides are typically unreactive towards nucleophiles under standard conditions. However, nucleophilic aromatic substitution (SₙAr) can occur if the aromatic ring is activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). libretexts.org

In this compound, the benzoyl group is a powerful electron-withdrawing group. The carbonyl function deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic attack. The chlorine and fluorine atoms are on this activated ring.

The SₙAr mechanism proceeds via a two-step addition-elimination pathway:

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing carbonyl group, which is crucial for stabilizing this intermediate. libretexts.org The negative charge is most effectively delocalized when the carbonyl group is ortho or para to the site of attack. In this compound, the carbonyl is para to the fluorine and meta to the chlorine.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide ion (Cl⁻ or F⁻).

The relative reactivity of the halogens in SₙAr reactions is typically F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to attack. Therefore, in this compound, the fluorine atom at position 4 is expected to be more readily substituted by a nucleophile than the chlorine atom at position 3. The para-position of the fluorine relative to the activating carbonyl group provides significant resonance stabilization for the Meisenheimer complex, further favoring substitution at this site. libretexts.org In contrast, the chlorine atom is in the meta position, where the stabilizing resonance effect of the carbonyl group is not operative. libretexts.org

This reactivity is utilized in the synthesis of polymers, such as poly(ether ketones), where the reaction of halogenated benzophenones with the potassium salts of hydroxybenzophenones proceeds via nucleophilic aromatic substitution. ossila.com

Advanced Spectroscopic and Structural Characterization of 3 Chloro 4 Fluoro 2 Methoxybenzophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For 3-Chloro-4-fluoro-2'-methoxybenzophenone, both ¹H and ¹³C NMR would provide definitive structural information.

The ¹H NMR spectrum is expected to show signals corresponding to the seven aromatic protons and the three protons of the methoxy (B1213986) group. The protons on the 3-chloro-4-fluorophenyl ring will exhibit complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The protons on the 2'-methoxyphenyl ring will show characteristic ortho, meta, and para couplings. The methoxy group protons are anticipated to appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

The ¹³C NMR spectrum will display 14 distinct signals, one for each carbon atom in the molecule, including the carbonyl carbon. The chemical shift of the carbonyl carbon is expected in the downfield region, characteristic of ketones. The positions of the signals for the aromatic carbons are influenced by the attached substituents (Cl, F, and OCH₃), with carbon atoms directly bonded to electronegative atoms or electron-donating groups showing predictable shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established substituent effects and data from analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl C=O | - | 194-197 |

| 3-Chloro-4-fluorophenyl Ring | ||

| C-1 | - | 135-138 |

| C-2 | 7.7-7.9 | 130-132 |

| C-3 (C-Cl) | - | 133-135 |

| C-4 (C-F) | - | 160-163 (d, ¹JCF) |

| C-5 | 7.2-7.4 | 116-118 (d, ²JCF) |

| C-6 | 7.5-7.7 | 128-130 (d, ³JCF) |

| 2'-Methoxyphenyl Ring | ||

| C-1' | - | 128-131 |

| C-2' (C-OCH₃) | - | 157-160 |

| C-3' | 6.9-7.1 | 111-113 |

| C-4' | 7.3-7.5 | 131-133 |

| C-5' | 7.0-7.2 | 120-122 |

| C-6' | 7.6-7.8 | 130-132 |

| Methoxy Group |

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and vibrational modes of a molecule. nih.govresearchgate.net The spectra for this compound would be characterized by several key absorption and scattering bands.

The most prominent feature in the FTIR spectrum is expected to be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the 1650-1670 cm⁻¹ region for aromatic ketones. researchgate.netresearchgate.net The aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ range. The C-O stretching of the methoxy group should produce a strong band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). The presence of halogen substituents would be confirmed by C-Cl stretching vibrations (typically 700-800 cm⁻¹) and C-F stretching vibrations (typically 1100-1250 cm⁻¹). Aromatic C-H stretching bands are expected just above 3000 cm⁻¹. ysu.am

Raman spectroscopy would complement the FTIR data, often showing strong signals for the symmetric vibrations of the aromatic rings and the C=O bond.

Table 2: Expected Vibrational Frequencies for this compound Frequency ranges are based on characteristic values for the respective functional groups.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (FTIR) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 | Medium-Weak |

| Carbonyl (C=O) Stretch | 1650 - 1670 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1230 - 1270 | Strong |

| Symmetric C-O-C Stretch | 1020 - 1050 | Medium |

| C-F Stretch | 1100 - 1250 | Strong |

| C-Cl Stretch | 700 - 800 | Medium-Strong |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₄H₁₀ClFO₂), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺˙). The theoretical exact mass is 264.0353 Da. The presence of chlorine would be indicated by a characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak.

Under electron ionization (EI), the molecule is expected to undergo predictable fragmentation pathways. libretexts.org The primary fragmentation is α-cleavage on either side of the carbonyl group, leading to the loss of the substituted phenyl rings. miamioh.edu This would result in key fragment ions corresponding to the benzoyl cations.

Table 3: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Ionic Fragment | Formation Pathway |

|---|---|---|

| 264/266 | [C₁₄H₁₀ClFO₂]⁺˙ | Molecular Ion ([M]⁺˙) |

| 229 | [C₁₄H₁₀FO₂]⁺ | Loss of Cl radical |

| 157/159 | [C₇H₃ClFO]⁺ | α-cleavage, formation of 3-chloro-4-fluorobenzoyl cation |

| 135 | [C₈H₇O₂]⁺ | α-cleavage, formation of 2-methoxybenzoyl cation |

| 129/131 | [C₆H₃ClF]⁺ | Loss of CO from m/z 157/159 |

| 107 | [C₇H₇O]⁺ | Loss of CO from m/z 135 |

| 92 | [C₆H₄O]⁺ | Loss of CH₃ from m/z 107 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by two main types of transitions associated with the benzophenone (B1666685) chromophore.

n→π* Transition : This is a lower-energy, formally forbidden transition involving the promotion of an electron from a non-bonding (n) orbital on the carbonyl oxygen to an anti-bonding (π*) orbital of the C=O group. It typically appears as a weak absorption band at longer wavelengths (λ_max ≈ 330-360 nm). acs.orgedinst.com

π→π* Transition : This is a higher-energy, allowed transition involving the promotion of an electron from a bonding (π) orbital to an anti-bonding (π*) orbital within the conjugated aromatic system. This results in a strong absorption band at shorter wavelengths (λ_max ≈ 250-280 nm). rsc.org

The substituents (Cl, F, OCH₃) act as auxochromes, modifying the absorption maxima and intensities. The electron-donating methoxy group, in particular, is likely to cause a bathochromic (red) shift of the π→π* band.

Table 4: Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent

| Electronic Transition | Expected λ_max (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π → π* | 250 - 280 | > 10,000 (High) |

X-ray Crystallography for Solid-State Molecular Architecture Determination

Based on studies of other substituted benzophenones, the molecule is not expected to be planar. Steric hindrance between the ortho-substituent (methoxy group on one ring) and the protons on the other ring would force the two phenyl rings to be twisted out of the plane of the central carbonyl group. The dihedral angles between the phenyl rings and the C-C(O)-C plane are anticipated to be significant, likely in the range of 30-60 degrees.

The crystal packing would be influenced by various intermolecular interactions. Weak C-H···O and C-H···F hydrogen bonds, as well as π–π stacking interactions between the aromatic rings of adjacent molecules, would likely play a role in stabilizing the crystal lattice. The presence of the chlorine atom could also lead to halogen bonding (C-Cl···O or C-Cl···π interactions). These collective interactions would define the supramolecular architecture of the compound in the solid state.

Reactivity and Derivatization Chemistry of 3 Chloro 4 Fluoro 2 Methoxybenzophenone

Electrophilic Aromatic Substitution Reactions on the Benzophenone (B1666685) Framework

The benzophenone core of 3-Chloro-4-fluoro-2'-methoxybenzophenone presents two aromatic rings for potential electrophilic aromatic substitution (EAS). The regioselectivity of such reactions is dictated by the directing effects of the existing substituents on each ring.

Ring A (3-Chloro-4-fluorophenyl ring): This ring is substituted with a chloro group, a fluoro group, and the 2'-methoxybenzoyl group. Both chlorine and fluorine are ortho, para-directing but deactivating due to their inductive electron-withdrawing effects, which outweigh their mesomeric electron-donating effects. The benzoyl group is a powerful deactivating group and a meta-director. Consequently, Ring A is significantly deactivated towards electrophilic attack. Any substitution would be expected to occur at the positions meta to the carbonyl group and ortho/para to the halogens, though harsh reaction conditions would likely be necessary.

Ring B (2'-methoxyphenyl ring): This ring contains a methoxy (B1213986) group and is attached to the carbonyl carbon. The methoxy group is a potent activating group and is ortho, para-directing due to its strong electron-donating mesomeric effect. The carbonyl group, being attached to this ring, exerts a deactivating, meta-directing influence. The activating effect of the methoxy group is generally stronger than the deactivating effect of the carbonyl group, making Ring B more susceptible to electrophilic attack than Ring A. Electrophilic substitution is predicted to occur at the positions ortho and para to the methoxy group.

A relevant example can be found in the nitration of a similar compound, 3-chloro-4'-methoxybenzophenone. In this case, nitration occurs on the activated methoxy-substituted ring. wikipedia.org This suggests that for this compound, electrophilic substitution would preferentially occur on the 2'-methoxyphenyl ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Ring | Substituent Effects | Predicted Position of Attack |

| Ring A (3-Chloro-4-fluorophenyl) | -Cl (deactivating, o,p-directing)-F (deactivating, o,p-directing)-C=O (deactivating, m-directing) | Highly disfavored |

| Ring B (2'-methoxyphenyl) | -OCH3 (activating, o,p-directing)-C=O (deactivating, m-directing) | Favored at positions ortho and para to the methoxy group |

Nucleophilic Reactions at the Carbonyl Center and Aromatic Halogen/Methoxy Sites

The presence of a carbonyl group and halogen/methoxy substituents makes this compound susceptible to various nucleophilic reactions.

At the Carbonyl Center: The carbonyl carbon is electrophilic and can be attacked by a wide range of nucleophiles. These reactions are characteristic of ketones and can lead to the formation of alcohols, cyanohydrins, imines, and other derivatives. The reactivity of the carbonyl group can be influenced by the electronic effects of the substituents on the aromatic rings.

At the Aromatic Halogen/Methoxy Sites: Nucleophilic aromatic substitution (SNAr) is possible at the positions bearing the chloro and fluoro atoms. The carbonyl group, being strongly electron-withdrawing, activates the ortho and para positions towards nucleophilic attack. In the 3-chloro-4-fluorophenyl ring, the fluorine atom is para to the carbonyl group, and the chlorine atom is meta. Therefore, the fluorine atom is more activated towards SNAr. Studies on related fluorinated benzophenones have shown that the fluorine atom can be displaced by various nucleophiles, including amines and alkoxides. acs.orgnih.govnih.gov For instance, the reaction of fluorinated benzophenones with amines can lead to the formation of acridones. acs.orgnih.gov

The methoxy group on the second ring is generally a poor leaving group for SNAr unless activated by strongly electron-withdrawing groups in the ortho or para positions, which is not the case here. Therefore, nucleophilic displacement of the methoxy group is less likely compared to the displacement of the halogens.

Reductive Transformations of the Ketone Moiety and Aromatic Rings

The ketone and aromatic functionalities of this compound can undergo various reductive transformations.

Reduction of the Ketone Moiety: The carbonyl group can be readily reduced to a secondary alcohol (a benzhydrol derivative) using hydride reagents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). researchgate.net Further reduction to a methylene (B1212753) group (a diphenylmethane (B89790) derivative) can be achieved under more forcing conditions, for example, through Clemmensen (using amalgamated zinc and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction.

Table 2: Potential Reductive Transformations of the Carbonyl Group

| Reagent/Condition | Product |

| Sodium Borohydride (NaBH4) | 3-Chloro-4-fluoro-2'-methoxybenzhydrol |

| Lithium Aluminum Hydride (LiAlH4) | 3-Chloro-4-fluoro-2'-methoxybenzhydrol |

| Zn(Hg), HCl (Clemmensen) | 3-Chloro-4-fluoro-2'-methoxydiphenylmethane |

| H2NNH2, KOH (Wolff-Kishner) | 3-Chloro-4-fluoro-2'-methoxydiphenylmethane |

Reduction of the Aromatic Rings: Catalytic hydrogenation using catalysts like palladium, platinum, or rhodium can reduce the aromatic rings, although this typically requires high pressures and temperatures. It is also possible to achieve reductive dehalogenation, particularly of the chloro group, under certain catalytic hydrogenation conditions or with specific reducing agents.

Oxidative Transformations of Aromatic Rings and Substituents

The aromatic rings and the ketone moiety of this compound can be subjected to oxidative transformations, although the electron-withdrawing nature of the carbonyl and halogen groups makes the rings relatively resistant to oxidation.

One of the most relevant oxidative reactions for ketones is the Baeyer-Villiger oxidation . acs.orgnih.govrsc.orgresearchgate.netnih.gov This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting a ketone into an ester. The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, aryl groups have a higher migratory aptitude than alkyl groups, and electron-donating substituents on the aryl ring enhance its migratory ability.

In the case of this compound, the two migrating groups are the 3-chloro-4-fluorophenyl group and the 2'-methoxyphenyl group. The 2'-methoxyphenyl group, with its electron-donating methoxy substituent, has a higher migratory aptitude than the 3-chloro-4-fluorophenyl group, which is substituted with electron-withdrawing halogens. Therefore, the Baeyer-Villiger oxidation is expected to yield predominantly the ester where the oxygen atom is inserted between the carbonyl carbon and the 2'-methoxyphenyl ring.

Development of Complex Organic Scaffolds from this compound

This compound can serve as a versatile building block for the synthesis of more complex organic scaffolds, particularly heterocyclic systems. The presence of the 2'-methoxy group is particularly significant in this context, as it can participate in cyclization reactions.

Synthesis of Xanthones: The intramolecular cyclization of 2'-methoxybenzophenones is a common strategy for the synthesis of xanthones, a class of oxygen-containing heterocycles with various biological activities. researchgate.netnih.govup.ptnih.gov This transformation typically involves demethylation of the methoxy group to a hydroxyl group, followed by acid-catalyzed or oxidative cyclization.

Synthesis of Acridones: Similarly, if the 2'-methoxy group is replaced by an amino or a related nitrogen-containing group, intramolecular cyclization can lead to the formation of acridones. acs.orgnih.govnih.govrsc.orgacs.org This can be achieved by first performing a nucleophilic aromatic substitution at the 2'-position of a suitable precursor or by derivatizing the 2'-methoxy group.

Pschorr Cyclization and Related Reactions: Derivatives of this compound, particularly those with an amino group ortho to the benzoyl group on one of the rings, could be precursors for Pschorr cyclization to afford fluorenone derivatives. wikipedia.orgresearchgate.netthieme.deorganic-chemistry.org This reaction involves the intramolecular cyclization of a diazonium salt.

The combination of the various reactive sites on this compound allows for a wide range of derivatization and construction of complex molecular architectures, making it a valuable intermediate in synthetic organic chemistry.

Computational and Theoretical Investigations of 3 Chloro 4 Fluoro 2 Methoxybenzophenone

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic structure and predicting the reactivity of molecules like 3-Chloro-4-fluoro-2'-methoxybenzophenone. chemrxiv.orgchemrxiv.org For substituted benzophenones, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used to optimize the molecular geometry and calculate various electronic properties. chemrxiv.orgchemrxiv.org

These calculations provide insights into the distribution of electrons within the molecule, which is key to understanding its chemical behavior. Important reactivity descriptors that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For instance, in studies of other benzophenone (B1666685) derivatives, the extent of π-conjugation and delocalization, which influences the HOMO-LUMO gap, is a primary determinant of their photoinitiating properties. chemrxiv.org

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting how the molecule will interact with other chemical species.

While specific values for this compound are not available in the cited literature, the table below presents illustrative data for a related compound, 4-(4-Methylphenylthio)benzophenone, calculated using DFT, to demonstrate the type of information that can be obtained. chemrxiv.org

| Descriptor | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Ionization Potential | 6.2 eV |

| Electron Affinity | 1.8 eV |

This data is for 4-(4-Methylphenylthio)benzophenone and serves as an illustrative example.

Molecular Modeling for Conformational Analysis and Stereochemical Insights

Molecular modeling techniques are essential for exploring the three-dimensional structure of this compound, including its possible conformations and their relative stabilities. The conformation of benzophenones, particularly the twist angle between the two phenyl rings, is known to be influenced by both the electronic nature of the substituents and the forces in the crystal packing. nih.gov

For substituted benzophenones, the dihedral angle between the planes of the two aryl rings is a key structural parameter. nih.gov This angle is affected by steric hindrance and electronic interactions between the substituents and the carbonyl group. For example, a study of various substituted benzophenones revealed a wide range of twist angles, from as low as 37.85° to as high as 83.72°, demonstrating the significant impact of substitution on the molecular conformation. nih.gov

Computational methods can be used to perform a conformational search to identify the most stable conformers of this compound in the gas phase or in different solvents. By calculating the potential energy surface as a function of key dihedral angles, researchers can determine the energy barriers to rotation and the relative populations of different conformers at a given temperature. These insights are crucial for understanding the molecule's physical properties and biological activity, as the conformation can dictate how it interacts with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govresearchgate.net For a compound like this compound, QSAR models could be developed to predict its reactivity in various chemical reactions or its potential biological activity based on its structural features.

In a typical QSAR study, a set of related compounds (a training set) with known activities is used to develop a model. nih.gov Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be physicochemical (e.g., logP, molecular weight), electronic (e.g., dipole moment, atomic charges), or topological (e.g., connectivity indices). researchgate.net

Multiple linear regression is a common statistical method used to build the QSAR model by correlating the descriptors with the observed activity. nih.gov The predictive power of the model is then validated using an external set of compounds (a test set). nih.govresearchgate.net For example, a QSAR study on benzophenone derivatives as antimalarial agents successfully developed a model that could predict the antimalarial activity of new compounds in the same class. nih.gov

For this compound, a QSAR model could predict its reactivity in, for instance, nucleophilic aromatic substitution reactions, which are common for halogenated aromatic compounds. ossila.com The model would likely include descriptors that quantify the electronic effects of the chloro, fluoro, and methoxy (B1213986) substituents.

Predictive Modeling of Spectroscopic Signatures

Computational chemistry plays a vital role in predicting the spectroscopic signatures of molecules, which can aid in their identification and characterization. For this compound, theoretical calculations can provide valuable information about its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. prensipjournals.com These calculations can help in the assignment of experimental spectra and in understanding the electronic environment of the different nuclei in the molecule. For instance, in a study of 3-chloro-4-fluoronitrobenzene, the calculated ¹H and ¹³C chemical shifts showed good agreement with experimental values. prensipjournals.comprensipjournals.com

IR Spectroscopy: The vibrational frequencies in the IR spectrum can be calculated using DFT. prensipjournals.com These calculations can help to assign the different vibrational modes of the molecule and to understand how the substituents affect the vibrational frequencies of the carbonyl group and the aromatic rings.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. scialert.netscialert.net These calculations can provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π→π* or n→π*). scialert.net For substituted benzophenones, the position and intensity of the absorption bands are sensitive to the nature and position of the substituents. scialert.netscialert.net

The following table provides an example of calculated and experimental spectroscopic data for a related compound, 3-chloro-2-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}pyridine, to illustrate the type of information that can be obtained. dergipark.org.tr

| Spectroscopic Data | Calculated Value | Experimental Value |

| ¹³C NMR (ppm) | 96.47–144.30 | 113.69–160.30 |

| C-Cl IR (cm⁻¹) | 420 | 424 |

This data is for a related heterocyclic compound and serves as an illustrative example.

Applications in Advanced Chemical Research and Materials Science

3-Chloro-4-fluoro-2'-methoxybenzophenone as a Versatile Building Block in Organic Synthesis

This compound is a polysubstituted aromatic ketone whose structural features make it a valuable intermediate and building block in organic synthesis. The benzophenone (B1666685) core is a common scaffold in medicinal chemistry and materials science, and the specific arrangement of its chloro, fluoro, and methoxy (B1213986) substituents provides multiple reaction sites for constructing more complex molecules.

The synthesis of benzophenone derivatives often involves the Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds between an aromatic ring and an acyl halide or anhydride. researchgate.net The preparation of this compound would typically proceed via the reaction of 3-chloro-4-fluorobenzoyl chloride with 2-methoxytoluene (o-methylanisole) or a related anisole (B1667542) derivative in the presence of a Lewis acid catalyst. The functional groups on the starting materials are crucial for directing the reaction and for subsequent transformations.

The reactivity of the substituents on the this compound molecule underpins its versatility:

Fluoro Group: The fluorine atom at the 4-position is activated by the para-carbonyl group, making it a suitable leaving group in nucleophilic aromatic substitution (SNAr) reactions. This is a key reaction in the synthesis of poly(aryl ether ketone)s (PAEKs), where the fluorine is displaced by a phenoxide nucleophile. vt.edu

Chloro Group: The chlorine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, allowing for the introduction of new aryl, vinyl, or amino groups.

Methoxy Group: The methoxy group can be cleaved to reveal a phenol (B47542), which can then be used for etherification, esterification, or as a directing group in electrophilic aromatic substitution.

The 3-chloro-4-fluorophenyl moiety itself is a recognized component in the synthesis of biologically active compounds, including kinase inhibitors, highlighting the importance of this substitution pattern in the design of functional molecules. mdpi.comresearchgate.net

Table 1: Representative Synthesis of Substituted Benzophenones via Friedel-Crafts Acylation Data is illustrative of the general synthetic method for related compounds.

| Aromatic Substrate | Acyl Chloride | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Chlorobenzene (B131634) | 4-(chlorodifluoromethoxy)benzoyl fluoride (B91410) | BF3 | 4-chloro-4′-(chlorodifluoromethoxy)benzophenone | Excellent | researchgate.net |

| Diphenyl ether | Terephthaloyl chloride | AlCl3 | Poly(ether ketone ketone) (PEKK) | Low MW | vt.edu |

Investigations into this compound for Photocatalytic Systems

The benzophenone core is renowned for its photochemical properties, serving as a classic photosensitizer in a variety of reactions. medicaljournals.senih.gov Upon absorption of ultraviolet (UV) light, benzophenone undergoes efficient intersystem crossing from its excited singlet state (S₁) to a longer-lived triplet state (T₁). This triplet state is the primary active species in its photocatalytic cycle, capable of initiating chemical reactions, most notably through hydrogen atom transfer (HAT). acs.org While specific studies on this compound are not widely documented, its photocatalytic behavior can be inferred from the parent compound and similarly substituted derivatives.

The primary photocatalytic mechanism for benzophenones involves the abstraction of a hydrogen atom from a suitable donor by the excited triplet state of the benzophenone, generating a ketyl radical and a substrate radical. acs.org This process can initiate polymerization, cross-linking, or other radical-mediated transformations. nih.govacs.org

The efficiency of a this compound-based photocatalyst would depend on several factors:

UV-Vis Absorption: The substituents will cause a shift in the absorption maxima compared to unsubstituted benzophenone, which could affect the efficiency of light absorption at specific wavelengths.

Triplet State Energy and Lifetime: The electronic nature of the substituents can influence the energy and lifetime of the triplet state, which are critical parameters for successful energy or hydrogen atom transfer.

Quantum Yield: The quantum yield of intersystem crossing is typically high for benzophenones, and while minor variations may occur with substitution, it is expected to remain an efficient process.

Studies on various benzophenone derivatives have shown that minor structural changes can significantly alter their photosensitizing properties. nih.gov The specific electronic effects of the chloro (electron-withdrawing), fluoro (electron-withdrawing), and methoxy (electron-donating) groups, as well as their positions on the aromatic rings, would collectively determine the photocatalytic profile of this compound.

Exploration of this compound in Advanced Materials Science

The unique combination of a rigid aromatic core, a photosensitive carbonyl group, and reactive halogen substituents makes this compound a promising candidate for applications in advanced materials science, particularly in the fields of high-performance polymers and liquid crystals.

Benzophenone derivatives are widely used in polymer chemistry in two primary ways: as photoinitiators for cross-linking and as monomers for building polymer backbones.

Photo-Cross-Linker: The ability of the benzophenone triplet state to abstract hydrogen atoms is exploited to create covalent bonds between polymer chains, a process known as photo-cross-linking. mdpi.comrsc.org When incorporated into a polymer, either as a pendant group or an additive, this compound could impart photosensitivity, allowing the polymer to be cured or modified upon exposure to UV light. This is crucial for applications in coatings, adhesives, and photolithography. acs.orgmdpi.com

Polymer Monomer: The activated fluorine atom at the 4-position makes this molecule a suitable monomer for the synthesis of poly(aryl ether ketone)s (PAEKs) via nucleophilic aromatic substitution polymerization. google.com PAEKs, such as the well-known PEEK, are a class of high-performance thermoplastics prized for their exceptional thermal stability, chemical resistance, and mechanical properties. By copolymerizing this monomer with bisphenols, new PAEKs with tailored properties (e.g., modified solubility, glass transition temperature, or crystallinity) could be developed. wright.educore.ac.uk

Table 2: Thermal Properties of PEEK Analogues Synthesized from Substituted Difluorobenzophenones This table illustrates how changing the monomer structure affects polymer properties.

| Benzophenone Monomer Used | Polymer Structure | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Reference |

|---|---|---|---|---|

| 3,5-difluorobenzophenone (homopolymer) | Amorphous | 86-129 °C | N/A | wright.edu |

| 2,4-difluorobenzophenone (homopolymer) | Amorphous | 113-152 °C | N/A | wright.edu |

| 4,4'-difluorobenzophenone (homopolymer) | Semi-crystalline (PEEK) | ~143 °C | ~343 °C | vt.edu |

The properties of this compound align well with the structural requirements for liquid crystalline materials (mesogens). Mesogens typically possess a rigid core and flexible terminal groups. The benzophenone unit provides a rigid, anisotropic core. rsc.orgresearchgate.net The arrangement of the polar substituents is critical for determining the mesomorphic behavior.

The introduction of lateral substituents, such as the chlorine atom at the 3-position, is known to have a profound impact on liquid crystal properties. mdpi.com A lateral group can increase the width of the molecule, which tends to disrupt the ordered packing required for smectic phases and can lower the melting point. mdpi.comresearchgate.net This can be advantageous for creating liquid crystals with a broad nematic phase range.

Furthermore, the polar C-F and C-Cl bonds introduce significant dipole moments. The magnitude and direction of the net molecular dipole moment are key factors that influence the dielectric anisotropy of the liquid crystal, a crucial property for its application in display devices. rsc.org The interplay between the lateral chloro group, the terminal fluoro group, and the 2'-methoxy group would create a unique molecular shape and polarity, suggesting that this compound could be a valuable component for designing new liquid crystal mixtures with specific phase behaviors and electro-optical properties. libretexts.org

Development of this compound-Based Organic Electronic Materials

There is currently no available scientific literature or research data detailing the development or application of this compound in the field of organic electronic materials. Investigations into its potential properties, such as charge transport capabilities, semiconducting behavior, or utility in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), have not been reported.

Synthetic Utility in the Preparation of Fluorescent Dyes and Probes

Scientific literature does not currently contain specific examples or methods for the utilization of this compound as a key intermediate or building block in the synthesis of fluorescent dyes or probes. While benzophenone structures are sometimes incorporated into fluorescent molecules, the specific contribution and synthetic pathways involving this compound have not been documented.

Role as a Precursor in the Chemical Synthesis of Complex Molecular Architectures for Research Purposes

There is a lack of published research demonstrating the role of this compound as a precursor in the synthesis of complex molecular architectures. Its utility as a starting material or intermediate for constructing larger, more intricate molecules for specialized research applications is not described in the current body of scientific work.

Conclusion and Future Research Directions

Summary of Current Research on 3-Chloro-4-fluoro-2'-methoxybenzophenone

Current research on this compound primarily positions it as a crucial intermediate in organic synthesis. The benzophenone (B1666685) scaffold, a core structure in this compound, is recognized for its prevalence in a variety of biologically active molecules. nih.govrsc.org Research has extensively explored the synthesis and biological activities of various benzophenone derivatives, highlighting their potential in medicinal chemistry. nih.govrsc.org These derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govrsc.orgresearchgate.net

Synthetic methodologies for benzophenone derivatives often involve Friedel-Crafts acylation. researchgate.net The specific substitution pattern of this compound, featuring chloro, fluoro, and methoxy (B1213986) groups on its aryl rings, makes it a valuable precursor for creating more complex molecules with tailored electronic and steric properties. The presence of halogen atoms provides reactive sites for further functionalization through cross-coupling reactions, enabling the construction of diverse molecular architectures.

While much of the research focuses on the broader class of benzophenones, the unique substitution of this particular compound suggests its utility in the synthesis of targeted therapeutic agents. The chloro and fluoro substituents can influence the molecule's pharmacokinetic profile, while the methoxy group can be a key interaction point with biological targets or a site for further chemical modification.

Identification of Knowledge Gaps and Emerging Research Opportunities

Despite its role as a synthetic intermediate, there is a significant lack of research into the intrinsic biological activities of this compound itself. Most studies focus on using it as a building block rather than investigating its own potential pharmacological or material science applications. nih.gov This represents a major knowledge gap.

Emerging research opportunities lie in several key areas:

Intrinsic Biological Activity Screening: A thorough investigation into the potential anticancer, anti-inflammatory, antimicrobial, and antiviral properties of this compound is warranted. Given the broad bioactivity of the benzophenone class, it is plausible that this specific derivative possesses un-discovered therapeutic potential. nih.govrsc.org

Materials Science Applications: Benzophenone derivatives are utilized as photoinitiators in polymerization and as UV blockers. mdpi.comrsc.org The specific electronic properties conferred by the chloro, fluoro, and methoxy groups could make this compound a candidate for novel applications in materials science, such as in the development of new polymers or organic light-emitting diodes (OLEDs). mdpi.commdpi.com

Probe Development: Photoactivatable benzophenone derivatives are used as probes in chemical biology to study ligand-biomolecule interactions. mdpi.com Exploring the potential of this compound as a photo-crosslinking agent could open new avenues for target identification and validation in drug discovery.

Comparative Studies: There is a lack of comparative studies on the biological activities and physical properties of different halogenated and methoxy-substituted benzophenone isomers. Such research could provide valuable structure-activity relationship (SAR) data to guide the design of new compounds with enhanced properties.

Future Directions in Synthetic Methodology and Application Development for this compound

Future research should focus on both optimizing the synthesis of this compound and expanding its applications.

Synthetic Methodology:

Green Chemistry Approaches: Development of more environmentally friendly and efficient synthetic routes is a key future direction. This could involve exploring novel catalysts for the Friedel-Crafts acylation to minimize waste and improve yields, or investigating one-pot synthesis procedures. researchgate.net

Flow Chemistry: Implementing continuous flow synthesis methods could offer better control over reaction parameters, leading to higher purity and scalability for industrial applications.

Novel Derivatization Strategies: Research into new ways to selectively functionalize the chloro and fluoro positions on the benzophenone core would expand its utility as a versatile building block for creating libraries of novel compounds for biological screening.

Application Development:

Medicinal Chemistry: A primary focus should be the rational design and synthesis of novel derivatives for specific biological targets. For instance, using this compound as a scaffold to develop inhibitors of specific enzymes or protein-protein interactions implicated in diseases like cancer or inflammatory disorders. rsc.orgresearchgate.net

Agrochemicals: The benzophenone scaffold is present in some agrochemicals. Future research could explore the potential of derivatives of this compound as new herbicides, fungicides, or insecticides.

Photochemistry: Further investigation into its photophysical properties could lead to the development of new photoinitiators for 3D printing and other photopolymerization applications. rsc.org The specific substitution pattern may offer advantages in terms of absorption spectra and photoinitiation efficiency.

The following table summarizes potential future research directions:

| Research Area | Focus | Potential Impact |

|---|---|---|

| Synthetic Chemistry | Green synthesis, flow chemistry, novel functionalization | More efficient, sustainable, and versatile production. |

| Medicinal Chemistry | SAR studies, targeted drug design, biological screening | Discovery of new therapeutic agents for various diseases. |

| Materials Science | Photophysical property analysis, polymer synthesis | Development of new materials for electronics and photochemistry. |

| Chemical Biology | Development of photoactivatable probes | Enhanced tools for studying biological interactions. |

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-4-fluoro-2'-methoxybenzophenone, and what are the critical steps to ensure yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Friedel-Crafts Acylation : Introduce the benzophenone core using methoxy-substituted benzoyl chloride and a halogenated aromatic ring.

Halogenation : Sequential chlorination and fluorination at positions 3 and 4 of the aromatic ring, requiring careful control of reaction conditions (e.g., temperature, catalysts like AlCl₃) to avoid over-halogenation .

Protection of Methoxy Group : Use protecting groups (e.g., methyl ethers) during halogenation to prevent undesired side reactions .

Q. Key Considerations :

- Purity Monitoring : Use TLC or HPLC to track intermediate purity.

- Workup : Neutralize acidic catalysts thoroughly to prevent decomposition.

- Yield Optimization : Halogenation steps often have lower yields (~50–60%); recrystallization in ethanol improves final purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies methoxy (-OCH₃) protons as a singlet at ~3.8 ppm and aromatic protons (integration confirms substitution pattern) .

- ¹³C NMR : Confirms carbonyl (C=O) at ~195 ppm and halogenated carbons (C-Cl at ~110 ppm, C-F at ~160 ppm) .

- IR Spectroscopy :

- Mass Spectrometry :

- Molecular ion peak at m/z 278.6 (calculated for C₁₄H₁₀ClFO₂) .

Q. How can researchers optimize regioselectivity during halogenation in the synthesis of this compound?

Methodological Answer: Regioselectivity challenges arise due to competing halogenation sites. Strategies include:

- Directing Groups : The methoxy group (-OCH₃) at position 2’ directs electrophilic substitution to the para and ortho positions. Use Lewis acids (e.g., FeCl₃) to enhance fluorine incorporation at position 4 .

- Stepwise Halogenation : Chlorinate first (using Cl₂ or SOCl₂) at position 3, followed by fluorination (using F₂ or Selectfluor™) at position 4 to avoid steric clashes .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction control for fluorine insertion .

Data Contradiction Note : Some studies report incomplete fluorination due to steric hindrance; kinetic monitoring via in-situ IR is recommended .

Q. How should researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) of this compound derivatives?

Methodological Answer: Contradictions often stem from:

Assay Variability :

- Cell Line Differences : Anticancer activity (e.g., IC₅₀ values) varies between HeLa (cervical) and MCF-7 (breast) cells due to receptor expression levels .

- Microbial Strains : Gram-positive vs. Gram-negative bacteria show differing susceptibility to halogenated benzophenones .

Compound Purity : Impurities from incomplete halogenation (e.g., dihalogenated byproducts) may skew bioactivity results. Validate purity via HPLC before testing .

Structural Analogues : Substituent positioning (e.g., thiomorpholinomethyl vs. methoxy groups) drastically alters activity profiles. Compare data only within structurally consistent derivatives .

Q. Resolution Workflow :

Reproduce assays under standardized conditions (e.g., ATCC cell lines, fixed inoculum size).

Perform structure-activity relationship (SAR) studies to isolate the pharmacophore .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculate Fukui indices to identify nucleophilic/electrophilic sites on the aromatic ring .

- Simulate transition states for halogenation or cross-coupling reactions.

- Molecular Docking :

- Predict binding affinity to biological targets (e.g., kinase enzymes) using AutoDock Vina .

- Machine Learning :

- Train models on existing benzophenone reaction datasets to predict optimal catalysts/solvents .

Validation : Cross-check computational predictions with experimental kinetic studies (e.g., Hammett plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.